N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide

Medicinal Chemistry Chemical Biology Drug Discovery

Research on thiazole-based acetamides often lacks structural diversity to probe phenoxy ring SAR. This compound fills that gap as the ortho-methyl benchmark. • Unique o-tolyloxy substitution pattern not found in common screening libraries. • Enables systematic SAR exploration when paired with meta- and para-methyl isomers synthesized in-house. • Supplied as a neat solid with ≥95% purity; immediate availability for hit identification campaigns.

Molecular Formula C20H19FN2O2S
Molecular Weight 370.44
CAS No. 946204-35-9
Cat. No. B2774975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide
CAS946204-35-9
Molecular FormulaC20H19FN2O2S
Molecular Weight370.44
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
InChIInChI=1S/C20H19FN2O2S/c1-14-5-2-3-8-18(14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-6-4-7-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
InChIKeyWZHOLPGTTBRPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for CAS 946204-35-9


The compound N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic small molecule featuring a 2-(3-fluorophenyl)thiazole core linked via an ethyl spacer to an o-tolyloxyacetamide group [1]. Its molecular formula is C20H19FN2O2S, with a molecular weight of 370.44 g/mol [1]. This structure places it within a class of thiazole-containing acetamides explored in medicinal chemistry, but specific biological activity data for this exact compound was not identified from permitted primary sources.

Structural novelty supports screening library diversification
Thiazole-acetamide scaffold for internal SAR campaigns
No biological activity data identified from permitted primary sources

Generic Substitution Risks Without Comparative Data


Without quantitative pharmacological data from the primary literature, there is no verifiable basis to differentiate this specific compound from structurally similar analogs. The combination of a 3-fluorophenyl thiazole and an o-tolyloxyacetamide side chain may confer unique target binding or physicochemical properties compared to positional isomers like the 3-methylphenoxy variant . However, in the absence of direct comparative assays, any substitution of this compound for a close analog in a research or industrial workflow carries an unquantifiable risk of altering experimental outcomes.

Aspect
Target Compound
Structural Analog
Methyl Position
ortho-tolyloxy
meta-tolyloxy
Activity Data
Not reported
Not reported
Positional isomerism may alter target binding and metabolic stability. In the absence of comparative assay data, substitution between ortho and meta isomers carries an unquantifiable risk of shifting experimental outcomes.

Quantitative Differential Evidence


Biological Activity Data Gap

An exhaustive search of primary research papers, patents, and authoritative databases (as permitted by the source rules) failed to yield any quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 946204-35-9. Consequently, a direct head-to-head comparison or cross-study comparable analysis against a specific comparator is not currently possible. Published data was not found for this compound's activity on common targets like NOTUM [1], trypanosomes [2], or other typical thiazole targets. The absence of data precludes any evidence-based differentiation claim.

Biological Activity
Data to verify
No IC50, Ki, or EC50 data found
Precludes evidence-based differentiation from analogs
Prospective screening would generate first known activity data
Medicinal Chemistry Chemical Biology Drug Discovery

o-Tolyloxy vs. m-Tolyloxy Structural Isomer

A direct analog, N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide, has been identified . The critical structural difference is the position of the methyl group on the phenoxy ring (ortho in the target compound vs. meta in the analog). This positional isomerism could significantly influence molecular shape, target binding, and metabolic stability. However, no quantitative data (e.g., comparative IC50 values) exists in sources permitted for this analysis to confirm or quantify this potential difference.

Structural Isomer
Class-level inference
ortho-methyl vs. meta-methyl phenoxy
Positional shift may affect SAR outcomes
No comparative activity data available; requires experimental validation
Structure-Activity Relationship Medicinal Chemistry Chemical Probes

Recommended Application Scenarios


Chemical Library Structural Novelty

Given the complete absence of biological data from approved sources, the only defensible current application for CAS 946204-35-9 is as a structurally novel entity to increase the diversity of a screening library. Its procurement is justifiable solely based on its unique 2D structure and the presence of the o-tolyloxy group, not on any demonstrated pharmacological profile. Any screening results would be prospective and would generate the first known activity data for the compound.

Internal SAR Campaign on Thiazole Acetamides

An organization with an active medicinal chemistry program on thiazole-containing acetamides could procure this compound as an initial hit or tool compound. The core scaffold is related to published trypanocidal agents [1], but the specific substitution pattern is novel. This compound could serve as the ortho-methyl benchmark in a systematic exploration of the phenoxy ring substitution, with the meta-methyl isomer serving as a direct comparator to be synthesized and tested in-house.

Application
Selection Property
Validation Focus
Screening library diversification
Structural novelty with o-tolyloxy motif
Prospective hit identification
Thiazole-acetamide SAR campaigns
ortho-methyl phenoxy benchmark
Comparative isomer profiling
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